Cicaprost
Overview
Description
Cicaprost is a synthetic analogue of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. Prostacyclin is a natural hormone released by the vascular endothelial cells of blood vessels. This compound has been designed to mimic the effects of prostacyclin while offering greater metabolic stability and bioavailability .
Preparation Methods
Cicaprost is synthesized through a series of chemical reactions involving the modification of prostacyclin’s structure to enhance its stability and activity. One common synthetic route involves the Horner-Wittig reaction of a ketone with a phosphonate, followed by reduction with lithium aluminium hydride (LiAlH4). The resulting compound is then etherified with tert-butyl bromoacetate in the presence of aqueous sodium hydroxide (NaOH) and tetrabutylammonium sulfate . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Cicaprost undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated metabolites, while reduction can produce alcohol derivatives .
Scientific Research Applications
Cicaprost has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the chemical properties and reactions of prostacyclin analogues.
Biology: In biological research, this compound is used to investigate the role of prostacyclin receptors in various physiological and pathological processes.
Medicine: this compound has shown promise in the treatment of peripheral vascular diseases, as it can inhibit platelet aggregation and promote vasodilation.
Industry: This compound is used in the pharmaceutical industry to develop new drugs targeting prostacyclin receptors and related pathways
Mechanism of Action
Cicaprost exerts its effects by binding to and activating prostacyclin receptors (IP receptors) on the surface of target cells. This activation triggers a cascade of intracellular signaling pathways, including the production of cyclic adenosine monophosphate (cAMP), which leads to vasodilation and inhibition of platelet aggregation. This compound also interferes with tumor cell-host interactions, such as tumor cell-induced platelet aggregation and adhesion to endothelial cells, thereby inhibiting metastasis .
Comparison with Similar Compounds
Cicaprost is compared with other prostacyclin analogues, such as iloprost and eptaloprost:
Properties
IUPAC Name |
2-[(2E)-2-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(3S,4S)-3-hydroxy-4-methylnona-1,6-diynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]ethoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-3-4-5-6-15(2)20(23)8-7-18-19-12-16(9-10-27-14-22(25)26)11-17(19)13-21(18)24/h9,15,17-21,23-24H,3,6,10-14H2,1-2H3,(H,25,26)/b16-9+/t15-,17-,18+,19-,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUGKOZUKWAXDS-SEWALLKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC(C)C(C#CC1C(CC2C1CC(=CCOCC(=O)O)C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC#CC[C@H](C)[C@@H](C#C[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/COCC(=O)O)/C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873211 | |
Record name | Cicaprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94079-80-8, 95722-07-9 | |
Record name | Cicaprost | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94079-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cicaprost | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094079808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cicaprost [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095722079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cicaprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CICAPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE94J8CAMD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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